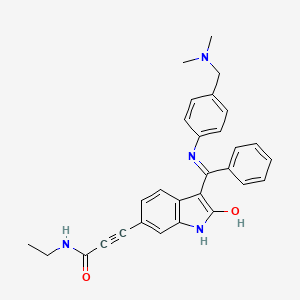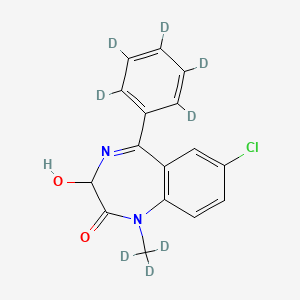
App-pica
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
App-pica: is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. These compounds interact with the cannabinoid receptors in the brain, producing effects similar to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its potent effects and has been the subject of various scientific studies due to its unique chemical structure and pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of App-pica typically involves the reaction of indole or indazole core structures with various substituents to produce the desired cannabinoid. One common method includes the reaction of 1-pentyl-1H-indole-3-carboxylic acid with appropriate amines under controlled conditions to form the carboxamide derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality. The final product is typically purified using chromatographic techniques to remove any impurities .
化学反应分析
Types of Reactions: App-pica undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
App-pica has a wide range of scientific research applications, including:
作用机制
App-pica exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to the modulation of various signaling pathways involved in pain perception, mood regulation, and immune response. The compound’s high affinity for these receptors contributes to its potent effects .
相似化合物的比较
- AM2201
- 5F-AB-PINACA
- PX-1
- PX-2
属性
分子式 |
C23H27N3O2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentylindole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-9-14-26-16-19(18-12-7-8-13-21(18)26)23(28)25-20(22(24)27)15-17-10-5-4-6-11-17/h4-8,10-13,16,20H,2-3,9,14-15H2,1H3,(H2,24,27)(H,25,28) |
InChI 键 |
JMCYJVVVJOZORS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)

![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)
![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)


![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)
